2-Chloro-4-iodo-5-methylaniline
Overview
Description
2-Chloro-4-iodo-5-methylaniline is an aromatic amine with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of 4-iodo-2-methylaniline. The process involves:
Nitration: Nitration of toluene to form nitrotoluene.
Reduction: Reduction of nitrotoluene to form toluidine.
Halogenation: Halogenation of toluidine to introduce chlorine and iodine substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro compounds.
Reduction Products: Corresponding amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-4-iodo-5-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential use in drug discovery.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-methylaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylaniline: Similar structure but lacks the iodine substituent.
4-Iodo-2-methylaniline: Similar structure but lacks the chlorine substituent.
2-Chloro-5-methylaniline: Similar structure but with different positions of the substituents.
Uniqueness
2-Chloro-4-iodo-5-methylaniline is unique due to the presence of both chlorine and iodine substituents on the benzene ring, which can influence its reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-chloro-4-iodo-5-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXNEWOKCKLQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646720 | |
Record name | 2-Chloro-4-iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-54-7 | |
Record name | 2-Chloro-4-iodo-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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